molecular formula C6H18Si2 B074624 Hexamethyldisilane CAS No. 1450-14-2

Hexamethyldisilane

Cat. No. B074624
CAS RN: 1450-14-2
M. Wt: 146.38 g/mol
InChI Key: NEXSMEBSBIABKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethyldisilane (TMS2) is an organosilicon compound with the formula Si2(CH3)6, abbreviated Si2Me6 . It is a colorless liquid, soluble in organic solvents . It acts as a silylating reagent for allylic acetates, aryl halides, and diketones . It is a source material for vapor deposition during silicon carbide growth and is also used in electronic and semiconductor industries .


Synthesis Analysis

Hexamethyldisilane can be produced by Wurtz-like coupling of trimethylsilyl chloride in the presence of a reducing agent such as potassium graphite . It is also synthesized by standard synthesis . In a pressure reactor, streams of ammonia and trimethylchlorosilane, each preheated at 175°C, are reacted together at a pressure of 230 bar .


Molecular Structure Analysis

Hexamethyldisilane has a molecular formula of C6H18Si2 . Its average mass is 146.378 Da and its monoisotopic mass is 146.094696 Da . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Hexamethyldisilane is used in various applications such as adhesives and sealant chemicals, CBI, intermediates, and others . The Si-Si bond in hexamethyldisilane is cleaved by strong nucleophiles and electrophiles . Alkyl lithium compounds react as follows: Si2Me6 + RLi → RSiMe3 + LiSiMe3 . Iodine gives trimethylsilyl iodide .


Physical And Chemical Properties Analysis

Hexamethyldisilane is a colorless, flammable liquid . It is soluble in organic solvents . More detailed physical and chemical properties can be found on databases like PubChem and ChemSpider .

Scientific Research Applications

  • Deuterium Transfer Reagent : It acts as a deuterium transfer reagent for alkynes, working with deuterium oxide in the presence of a palladium catalyst to produce (E)-1,2-dideuterioalkenes selectively (Shirakawa, Otsuka, & Hayashi, 2005).

  • Silylation of Alcohols : Hexamethyldisilane, combined with a palladium catalyst, effectively enables the trimethylsilylation of alcohols (Shirakawa, Hironaka, Otsuka, & Hayashi, 2006).

  • Plasma-Enhanced Chemical Vapor Deposition : It is used in plasma polymerization to deposit thin carbosilane films and powders, undergoing glow discharge polymerization more readily than tetramethylsilane due to the chromophoric ⪫Si−Si⪪ bond (Fonseca, Tasker, Apperley, & Badyal, 1996).

  • Thermolysis Mechanism and Silicon–Silicon Bond Energy : Studies on hexamethyldisilane's thermolysis have led to insights into its mechanism and provided a new value for the silicon–silicon bond dissociation energy (Davidson & Howard, 1975).

  • Reduction of Aromatic Nitro Groups : It is effective in reducing aromatic nitro compounds with fluoride ion, yielding high yields of azo- and azoxy compounds (Vorbruggen & Konrad, 1984).

  • NMR Studies in Porous Silica : Hexamethyldisilane confined within silica pores shows substantial changes in molecular dynamics and phase behavior, with a high diffusion rate observed even well below the transition point (Aksnes & Kimtys, 1998).

  • SiC Deposition via Ionization : Employed in SiC deposition techniques using ion beam-induced deposition, with studies on its fragmentation mechanism through mass spectrometry (Takeuchi, Tanaka, Matsutani, & Kiuchi, 2002).

  • Proton Magnetic Resonance Study : Hexamethyldisilane's molecular motion in high-temperature phases has been studied using proton magnetic resonance, offering insights into its molecular dynamics (Koide, 1967).

  • Surface Modification in Nanocomposites : It is used for surface modification of silica aerogel nanoparticles in the synthesis of polystyrene-silica aerogel nanocomposites (Khezri & Mahdavi, 2016).

  • Sample Preparation for SEM Imaging : It can replace the critical point drying step in sample preparation for SEM imaging, particularly in the study of tardigrades (Shively & Miller, 2009).

Safety And Hazards

Hexamethyldisilane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The global hexamethyldisilane market is expected to grow at a CAGR of 5.5% during the forecast period, 2018-2028 . It is used in various applications such as adhesives and sealant chemicals, CBI, intermediates, and others . The growth of the global hexamethyldisilane market can be attributed to the increasing demand for hexamethyldisilane from end-use industries such as automotive and construction .

properties

IUPAC Name

trimethyl(trimethylsilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXSMEBSBIABKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61469-35-0
Record name Disilane, hexamethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61469-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2061698
Record name Disilane, hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Hexamethyldisilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21000
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Hexamethyldisilane

CAS RN

1450-14-2
Record name Hexamethyldisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethyldisilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethyldisilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disilane, 1,1,1,2,2,2-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disilane, hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethyldisilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexamethyldisilane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HH2E9DUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethyldisilane
Reactant of Route 2
Hexamethyldisilane
Reactant of Route 3
Hexamethyldisilane
Reactant of Route 4
Hexamethyldisilane
Reactant of Route 5
Hexamethyldisilane

Citations

For This Compound
5,650
Citations
G Xiao, L Chen, G Deng, J Liu, Y Liang - Tetrahedron Letters, 2018 - Elsevier
… of hexamethyldisilane.5, 6, 7 So far, two main types of silylation reactions have been developed by using hexamethyldisilane as … , then trapped by hexamethyldisilane, and finally afford …
Number of citations: 32 www.sciencedirect.com
IMT Davidson, IL Stephenson - Journal of the Chemical Society A …, 1968 - pubs.rsc.org
Hexamethyldisilane has been pyrolysed in a static system between 523 and 555 at initial pressures of 0·2 to 0·8 mm.Hg. The product composition was determined, and the rate of …
Number of citations: 13 pubs.rsc.org
JLC Fonseca, S Tasker, DC Apperley… - Macromolecules, 1996 - ACS Publications
Plasma polymerization of hexamethyldisilane ([CH 3 ] 3 SiSi[CH 3 ] 3 ) and tetramethylsilane (… Hexamethyldisilane is found to undergo glow discharge polymerization much more readily …
Number of citations: 55 pubs.acs.org
R Ellul, P Potzinger, B Reimann - The Journal of Physical …, 1984 - ACS Publications
The reaction of hydrogen atoms with hexamethyldisilane has been studied by pulsed, mercury-sensitized photolysis experiments using Lyman a resonance absorption and resonance …
Number of citations: 30 pubs.acs.org
B Beagley, JJ Monaghan, TG Hewitt - Journal of Molecular Structure, 1971 - Elsevier
Studies of tetramethylsilane and hexamethyldisilane by standard electron-diffraction techniques give rise to the following parameters: in tetramethylsilane, Si-C = 1.875 ± 0.002Å, ∠…
Number of citations: 243 www.sciencedirect.com
H Suga, S Seki - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
Measurements of the heat capacity (200∼300K) and the vapor pressure (274∼310K) were carried out covering the transition and melting points of hexamethyldisilane. The following …
Number of citations: 34 www.journal.csj.jp
T Takeuchi, M Tanaka, T Matsutani, M Kiuchi - Surface and Coatings …, 2002 - Elsevier
… In this technique, hexamethyldisilane was excited through impact … hexamethyldisilane is studied using Mass Spectrometry. To discuss the effect of excitation energy, hexamethyldisilane …
Number of citations: 17 www.sciencedirect.com
S Albert, HS Gutowsky, JA Ripmeester - The Journal of Chemical …, 1972 - pubs.aip.org
Pulsed NMR studies in the static and rotating frames (T 1 and T 1ρ , respectively) of the proton spin‐lattice relaxation time were carried out on solid hexamethylethane (CH 3 ) 3 CC(CH …
Number of citations: 49 pubs.aip.org
L Kimtysb - Acta Chemica Scandinavica, 1995 - actachemscand.org
… NMR linewidths, self-diffusion coefiicients and spin—lattice relaxation times (T1) have been measured at high field (4.7 and/or 9.4 T) in the liquid and solid phases of hexamethyldisilane…
Number of citations: 8 actachemscand.org
T Matsutani, T Asanuma, C Liu, M Kiuchi… - Surface and Coatings …, 2003 - Elsevier
We report on the preparation of hydrogenated amorphous silicon carbide (a-SiC:H) film and silicon carbonitride (a-SiCN:H) film on Si (100) substrate by Ar ion beam-induced chemical …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.